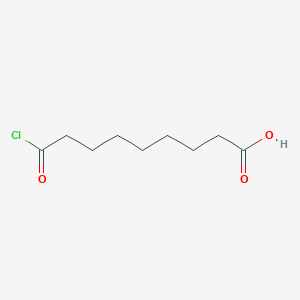

9-Chloro-9-oxononanoic acid

説明

Contextualization within Halogenated Oxo-Fatty Acid Chemistry

9-Chloro-9-oxononanoic acid can be classified as a halogenated derivative of a dicarboxylic acid. Its structure originates from azelaic acid, where one of the carboxylic acid groups has been converted into an acyl chloride. This places it in the family of acyl halides, which are noted for their high reactivity, particularly in acylation reactions.

The synthesis of related compounds, such as methyl 9-chloro-9-oxononanoate, has been described and typically involves the chlorination of the corresponding carboxylic acid or ester, for instance, using reagents like oxalyl chloride. This conversion is a fundamental transformation in organic chemistry, turning a relatively stable carboxylic acid into a highly reactive acyl chloride, which can readily participate in the formation of esters, amides, and other carbonyl derivatives. The "oxo" designation in its name refers to the carbonyl group of the acyl chloride, and "chloro" specifies the halogen. While related to fatty acids through its parent dicarboxylic acid, its primary chemical identity is that of a bifunctional acyl halide.

Significance in Contemporary Chemical and Biological Sciences

The principal significance of this compound in the chemical sciences lies in its utility as a synthetic building block. Its bifunctional nature allows for sequential or selective reactions. The acyl chloride is the more reactive site, enabling it to be converted into an ester or amide while leaving the carboxylic acid group intact for subsequent chemical transformations. This makes it an ideal precursor for producing asymmetrical derivatives of azelaic acid, which are valuable in creating complex molecules, including pharmaceutical hybrids and specialized polymers. For example, its ester form, methyl 9-chloro-9-oxononanoate, serves as a key intermediate in organic synthesis.

In the biological sciences, direct research on this compound is not extensive. However, the study of its parent and related compounds provides important context. The unchlorinated precursor, 9-oxononanoic acid (also known as azelaic semialdehyde), is a known product of lipid peroxidation, particularly from the autoxidation of linoleic acid. caymanchem.comnih.gov This precursor has been shown to possess biological activity, including influencing lipid metabolism and inducing the activity of enzymes like phospholipase A2. caymanchem.comebi.ac.uk While these findings relate to the parent molecule, the study of halogenated fatty acid analogues is an active area of research for developing enzyme inhibitors and metabolic probes. For instance, the isomeric compound 9-chloro-8-oxononanoic acid has been synthesized and tested as an inhibitor of enzymes involved in cholesterol and fatty acid synthesis. portlandpress.com This suggests a potential, though as yet unexplored, avenue for investigating the biological relevance of this compound itself.

Structure

3D Structure

特性

IUPAC Name |

9-chloro-9-oxononanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO3/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMLPKFDMDSLJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80708037 | |

| Record name | 9-Chloro-9-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80708037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63450-97-5 | |

| Record name | 9-Chloro-9-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80708037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Precursor Conversion

Chemical Synthesis Methodologies for 9-Chloro-9-oxononanoic Acid

The primary methods for synthesizing this compound involve the use of standard chlorinating agents on dicarboxylic acid precursors. The choice of methodology often depends on the desired selectivity, the availability of starting materials, and the required purity of the final product.

Direct chlorination of nonanedioic acid (azelaic acid) presents a straightforward route to its acyl chloride derivatives. This approach typically employs common chlorinating agents such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). libretexts.orgchemguide.co.uk The primary challenge in this method is controlling the stoichiometry to favor the formation of the mono-acyl chloride, this compound, over the di-substituted azelaoyl chloride.

By carefully controlling reaction conditions, such as using a 1:1 molar ratio of the dicarboxylic acid to the chlorinating agent and maintaining low temperatures, the reaction can be guided towards the desired mono-substituted product. However, achieving high selectivity can be difficult, often resulting in a mixture of starting material, mono-acyl chloride, and di-acyl chloride, which then requires separation, typically by fractional distillation. chemguide.co.uklibretexts.org

| Parameter | Description |

| Precursor | Nonanedioic acid (Azelaic acid) |

| Key Reagents | Thionyl chloride (SOCl₂), Phosphorus(V) chloride (PCl₅), Oxalyl chloride |

| Principle | Direct conversion of one -COOH group to a -COCl group. |

| Challenge | Controlling stoichiometry to prevent the formation of the di-acyl chloride. |

| Separation | Fractional distillation is often required to isolate the product. libretexts.org |

Alternative strategies involve the use of precursors that are derivatives of nonanoic acid, where one terminus is already oxidized to a carboxylic acid or a protected form thereof. These methods can offer greater control and selectivity.

Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting carboxylic acids into acyl chlorides. libretexts.orgmasterorganicchemistry.com In this context, a precursor like nonanedioic acid is reacted with thionyl chloride. The mechanism involves the hydroxyl group of the carboxylic acid attacking the sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate, which is a very good leaving group. libretexts.org A chloride ion, either from the reaction medium or another thionyl chloride molecule, then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group. libretexts.org This process releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion. chemguide.co.uk This method is highly efficient for the synthesis of acyl chlorides. reddit.com

| Parameter | Description |

| Precursor | Nonanedioic acid (Azelaic acid) or its mono-ester derivatives. |

| Primary Reagent | Thionyl Chloride (SOCl₂) |

| Mechanism | The carboxylic acid's -OH group is converted into a chlorosulfite intermediate, which is an excellent leaving group, subsequently displaced by a chloride ion. libretexts.org |

| Byproducts | Sulfur Dioxide (SO₂) and Hydrogen Chloride (HCl) (gaseous). chemguide.co.uk |

| Advantage | The gaseous nature of the byproducts simplifies product purification. libretexts.org |

Borate pyrolysis represents a less common thermal method for chemical transformations. While not widely documented specifically for the synthesis of this compound, the general principle involves the formation of a borate ester from a carboxylic acid, followed by pyrolysis in the presence of a chloride source. Boric acid is known to catalyze various reactions during pyrolysis and can form esters with polyhydroxy compounds. mdpi.com

In a hypothetical protocol, nonanedioic acid would first be reacted with boric acid to form a complex borate ester. Subsequent heating (pyrolysis) of this intermediate in a chloride-rich environment could, in principle, lead to the cleavage of the C-O-B bond and formation of the C-Cl bond, yielding the acyl chloride. This method is not standard for acyl chloride synthesis and would require significant optimization to be viable for this specific compound.

| Parameter | Description |

| Precursor | Nonanedioic acid (Azelaic acid) |

| Key Reagents | Boric acid (H₃BO₃), Chloride source (e.g., HCl) |

| Hypothetical Steps | 1. Formation of a borate ester of the carboxylic acid. 2. Pyrolysis of the ester in the presence of a chloride source to yield the acyl chloride. |

| Status | This is a theoretical and not a commonly used protocol for this synthesis. |

Ozonolysis is a powerful organic reaction that cleaves unsaturated bonds, such as carbon-carbon double bonds in alkenes, using ozone (O₃). wikipedia.orgmasterorganicchemistry.com This technique can be employed as the initial step in a multi-step synthesis of this compound. A suitable precursor for this method is oleic acid, an 18-carbon unsaturated fatty acid.

The ozonolysis of oleic acid cleaves its double bond at the C9 position. Subsequent oxidative work-up of the resulting ozonide intermediate yields two C9 fragments: nonanoic acid and nonanedioic acid (azelaic acid). wikipedia.org The azelaic acid can then be isolated and subjected to a chlorination reaction, for instance, using thionyl chloride as described previously, to convert one of the carboxylic acid groups into an acyl chloride, yielding the target molecule. researchgate.net This combined approach allows for the synthesis from renewable fatty acid precursors.

| Parameter | Description |

| Precursor | Oleic acid or other suitable unsaturated fatty acids. |

| Key Reagents | Step 1: Ozone (O₃). Step 2: Chlorinating agent (e.g., SOCl₂). |

| Mechanism | 1. Ozonolysis: Cleavage of the C=C double bond in the precursor to form an ozonide, followed by oxidative work-up to yield nonanedioic acid. wikipedia.orgresearchgate.net 2. Chlorination: Conversion of the resulting dicarboxylic acid to the mono-acyl chloride. |

| Advantage | Allows for the use of readily available, naturally occurring fatty acids as starting materials. |

A highly selective method for preparing this compound involves starting with a mono-protected derivative of nonanedioic acid, such as 9-Methoxy-9-oxononanoic acid (also known as monomethyl azelate). In this precursor, one of the carboxylic acid groups is protected as a methyl ester, leaving only one free carboxylic acid group available for reaction.

This free carboxylic acid can be cleanly and efficiently converted to an acyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride. stackexchange.com The ester group remains unaffected under these conditions, thus preventing the formation of the di-acyl chloride. This approach offers excellent control over the reaction's outcome, leading to a high yield of the desired mono-functionalized product without the need for complex purification to remove di-substituted byproducts.

| Parameter | Description |

| Precursor | 9-Methoxy-9-oxononanoic acid (Monomethyl azelate) |

| Key Reagents | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |

| Principle | The ester group acts as a protecting group, allowing for the selective chlorination of the single free carboxylic acid group. |

| Advantage | High selectivity, avoiding the formation of di-acyl chloride byproducts and simplifying purification. |

An in-depth examination of this compound reveals a compound of significant interest in various industrial applications. This article focuses on the synthetic strategies for this compound, with a particular emphasis on the production of its precursor, 9-oxononanoic acid, and the associated industrial-scale manufacturing considerations.

The synthesis of this compound predominantly involves the conversion of its precursor, 9-oxononanoic acid. The industrial viability of this process is heavily dependent on efficient and environmentally conscious production methods.

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a thorough evaluation of process efficiency, optimization, and environmental impact.

Achieving high process efficiency in the industrial synthesis of this compound is crucial for economic viability. Key parameters for optimization include reaction kinetics, catalyst selection, and process conditions such as temperature and pressure. Continuous flow reactors are often favored over batch reactors in large-scale production to enhance throughput and consistency. The optimization of solvent use and the implementation of effective product separation and purification techniques are also critical to maximizing yield and minimizing waste.

Minimizing the environmental impact of chemical production is a growing priority. For the synthesis of this compound, this involves a focus on reducing greenhouse gas emissions, minimizing waste generation, and lowering energy consumption. The principles of green chemistry are central to these efforts, encouraging the use of less hazardous chemicals and the design of processes that are inherently safer and more sustainable.

Biocatalytic Pathways for 9-Oxononanoic Acid (Precursor) Synthesis

The synthesis of 9-oxononanoic acid, the precursor to this compound, can be achieved through various biocatalytic routes. These methods are gaining attention as they offer sustainable alternatives to traditional chemical synthesis.

Enzymatic Cascade Reactions (e.g., Lipoxygenase and Hydroperoxide Lyase)

A prominent biocatalytic route for producing 9-oxononanoic acid involves an enzymatic cascade reaction using lipoxygenase (LOX) and hydroperoxide lyase (HPL). researchgate.net This process typically uses unsaturated fatty acids, such as linoleic acid, as a substrate. researchgate.net

Lipoxygenase, a non-heme iron-containing enzyme, catalyzes the regio- and stereospecific dioxygenation of polyunsaturated fatty acids that have a (1Z, 4Z)-pentadiene system. mdpi.commdpi.com This reaction forms a hydroperoxide intermediate. researchgate.net Subsequently, hydroperoxide lyase, a cytochrome P450 enzyme, cleaves this intermediate to yield 9-oxononanoic acid and other products. researchgate.netmdpi.com

Research has demonstrated the feasibility of a one-pot, two-step process combining 9S-lipoxygenase from Solanum tuberosum and 9/13-hydroperoxide lyase from Cucumis melo to convert linoleic acid to 9-oxononanoic acid with a yield of 73%. researchgate.net It was found that a successive application of the enzymes resulted in a better reaction performance compared to a simultaneous approach. researchgate.net

Table 1: Key Enzymes in the Biocatalytic Synthesis of 9-Oxononanoic Acid

| Enzyme | Source Organism (Example) | Substrate | Product |

|---|---|---|---|

| 9S-Lipoxygenase (LOX) | Solanum tuberosum | Linoleic acid | 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid |

Whole-Cell Biotransformations (e.g., E. coli Systems)

Whole-cell biotransformation presents another promising approach for the synthesis of 9-oxononanoic acid and other valuable chemicals. This method utilizes genetically engineered microorganisms, such as Escherichia coli, to house and operate the necessary enzymatic pathways. nih.govscholasticopenaccess.org By expressing the required enzymes within a single host organism, whole-cell systems can simplify the production process and potentially reduce costs associated with enzyme purification.

For instance, E. coli has been successfully engineered to produce various chemicals through whole-cell biocatalysis. nih.gov A dual-expression system in E. coli has been developed to express a three-enzyme cascade, including lipoxygenase and hydroperoxide lyase, for the conversion of linoleic acid. researchgate.net While this particular study focused on the production of azelaic acid, the underlying principle of using engineered E. coli to produce 9-oxononanoic acid is a viable strategy. The development of ab initio whole-cell kinetic models for E. coli strains like MG1655 and BL21 can further aid in guiding metabolic engineering approaches for optimized production. scholasticopenaccess.org

Autoxidation Pathways of Unsaturated Fatty Acids

9-Oxononanoic acid can also be formed through the autoxidation of polyunsaturated fatty acids like linoleic acid. caymanchem.com This process involves the free radical-initiated oxidation of lipids, which are primary targets for reactive oxygen species. nih.govnih.gov Autoxidation generates hydroperoxides as primary products, which can then be further oxidized and cleaved to form various products, including 9-oxononanoic acid. nih.gov While this is a natural process, controlling the specificity and yield of 9-oxononanoic acid through autoxidation for industrial purposes can be challenging.

Industrial-Scale Production Considerations

Derivatization and Chemical Modification Strategies

The presence of both a carboxylic acid and a highly reactive acyl chloride functionality within the same molecule allows for selective modifications at either end, paving the way for the synthesis of a diverse range of derivatives.

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted to an ester. This transformation is not only a common derivatization but also a strategic protecting group strategy to allow for selective reactions at the acyl chloride terminus. A standard method for this esterification is the Fischer-Speier esterification, which involves reacting the parent compound with an alcohol in the presence of a strong acid catalyst.

Alternatively, the use of thionyl chloride in an alcoholic solvent, such as methanol, can achieve esterification. In this process, thionyl chloride reacts with the alcohol to generate HCl in situ, which then catalyzes the esterification of the carboxylic acid. This method is particularly effective for creating methyl esters.

| Reaction | Reagents | Conditions | Product |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Alkyl 9-chloro-9-oxononanoate |

| In situ HCl catalysis | Alcohol (e.g., Methanol), Thionyl Chloride (catalytic) | Room Temperature to Reflux | Methyl 9-chloro-9-oxononanoate |

These esterification strategies are fundamental in synthetic organic chemistry and provide a reliable means to modify the carboxylic acid moiety of this compound.

Further Chemical Transformations of the Oxo and Chloro Groups

The acyl chloride group is the more reactive of the two functionalities in this compound, making it a prime target for a variety of nucleophilic acyl substitution reactions. This high reactivity is due to the presence of a good leaving group (chloride) and the electrophilic nature of the carbonyl carbon.

Nucleophilic Acyl Substitution Reactions:

Amide Formation: Acyl chlorides react readily with ammonia (B1221849), primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Ester Formation: As a highly reactive acylating agent, this compound can react with alcohols to form esters under milder conditions than the Fischer esterification of the corresponding carboxylic acid.

Anhydride Formation: Reaction with a carboxylate salt will yield a mixed anhydride.

Ketone Synthesis: The conversion of the acyl chloride to a ketone can be achieved using organocuprates (Gilman reagents). chemistrysteps.com These less reactive organometallic reagents are capable of adding to the acyl chloride once without further reacting with the resulting ketone. chemistrysteps.com In contrast, more reactive organometallics like Grignard reagents would typically lead to the formation of tertiary alcohols. libretexts.org

The "oxo" group in the name this compound refers to the carbonyl group of the acyl chloride. Should this be converted to a ketone, this new carbonyl group can undergo its own set of characteristic reactions, such as nucleophilic addition.

| Functional Group | Reaction | Reagents | Product |

| Acyl Chloride | Amide Formation | Ammonia or Primary/Secondary Amine | N-substituted 8-carbamoyloctanoic acid |

| Acyl Chloride | Ester Formation | Alcohol | Alkyl 8-(carboxy)octanoate |

| Acyl Chloride | Ketone Formation | Organocuprate (R₂CuLi) | 9-Oxo-alkanoic acid derivative |

| Acyl Chloride | Hydrolysis | Water | Nonanedioic acid (Azelaic acid) |

These derivatization and chemical modification strategies highlight the synthetic utility of this compound as a versatile building block in organic synthesis.

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Typologies

The fundamental reactions of 9-Chloro-9-oxononanoic acid are governed by its two functional groups. The acyl chloride group is particularly susceptible to nucleophilic acyl substitution, while both the acyl chloride and the carboxylic acid can undergo reduction.

Oxidation Reactions

The carboxylic acid and acyl chloride functional groups of this compound are in a high oxidation state (+3 at the carbonyl carbon) and are generally resistant to further oxidation under standard conditions. However, the related compound, 9-oxononanoic acid (which features an aldehyde instead of an acyl chloride), can be oxidized. The aldehyde group of 9-oxononanoic acid can be readily oxidized to a carboxylic acid, yielding Azelaic acid (nonane-1,9-dioic acid).

Conversely, the acyl chloride group is highly susceptible to hydrolysis, reacting readily with water to form the corresponding carboxylic acid, which in this case would yield Azelaic acid. chemistrystudent.com This reaction is technically a substitution rather than an oxidation of the carbonyl carbon.

Reduction Reactions

Both the acyl chloride and carboxylic acid moieties can be reduced using strong reducing agents. The acyl chloride is more reactive and can be reduced by a wider range of reagents than the carboxylic acid. chemistrysteps.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both functional groups to primary alcohols, yielding nonane-1,9-diol. wikipedia.orgchemistrysteps.com

The reduction can be controlled to yield different products by selecting specific reducing agents. libretexts.org For instance, a less reactive, bulky reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) can selectively reduce the acyl chloride to an aldehyde, while leaving the carboxylic acid group intact. wikipedia.orgchemistrysteps.com This would produce 9-oxononanoic acid. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, can reduce the acyl chloride to a primary alcohol but is generally not strong enough to reduce the carboxylic acid. chemistrysteps.comlibretexts.org

| Reducing Agent | Reactive Group(s) | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Acyl chloride and Carboxylic acid | Nonane-1,9-diol |

| Sodium borohydride (NaBH₄) | Acyl chloride | 9-hydroxy-nonanoic acid |

| Lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) | Acyl chloride | 9-oxononanoic acid |

Substitution Reactions

The acyl chloride group of this compound is highly susceptible to nucleophilic acyl substitution. chemistrystudent.comchemistrysteps.com The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles. libretexts.org These reactions typically proceed through a nucleophilic addition-elimination mechanism. chemguide.co.uksavemyexams.com

Common nucleophiles react readily with the acyl chloride group at room temperature:

Hydrolysis: Reaction with water yields Azelaic acid and hydrogen chloride (HCl). chemistrystudent.com

Alcoholysis: Reaction with an alcohol (ROH) produces an ester at the 9-position, forming a monoester of Azelaic acid. wikipedia.orgchemistrysteps.com

Aminolysis: Reaction with ammonia (B1221849) (NH₃), a primary amine (RNH₂), or a secondary amine (R₂NH) yields a primary, secondary, or tertiary amide, respectively. wikipedia.orgchemistrysteps.com

Reaction with Carboxylates: Reaction with a carboxylate salt (RCOO⁻) forms a mixed anhydride. chemistrysteps.com

| Nucleophile | Product Functional Group | Byproduct |

|---|---|---|

| Water (H₂O) | Carboxylic acid | HCl |

| Alcohol (R-OH) | Ester | HCl |

| Ammonia (NH₃) | Primary Amide | NH₄Cl |

| Primary Amine (R-NH₂) | Secondary Amide | R-NH₃Cl |

Polymerization and Polycondensation Reactions of Related Oxoacids

This compound is a bifunctional monomer, containing two reactive functional groups that can participate in polymerization. farabi.university This structure allows it to undergo polycondensation, a type of step-growth polymerization where monomers join together with the loss of a small molecule, such as HCl or water. gdckulgam.edu.instudymind.co.uk

Given the high reactivity of the acyl chloride group, it can readily react with a suitable nucleophilic group from another monomer. researchgate.net For example, if this compound were to react with a diol (a molecule with two alcohol groups), the acyl chloride end would form an ester linkage, while the carboxylic acid end could also form an ester linkage, typically requiring higher temperatures and a catalyst, leading to the formation of a polyester. Similarly, reaction with a diamine would produce a polyamide. Self-condensation is also possible, where the acyl chloride of one molecule reacts with the carboxylate of another (formed in situ), though this would lead to a polyanhydride. researchgate.net The polymerization process involves a step-wise reaction between the reactive functional groups of the monomers. gdckulgam.edu.in

Specific Reaction Mechanisms

Participation in Lipid Peroxidation Processes

While this compound is a synthetic derivative, its parent compound, 9-oxononanoic acid (9-ONA), is a significant product of lipid peroxidation. jst.go.jpresearchgate.net Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs). researchgate.net

The formation of 9-ONA occurs via the autoxidation of linoleic acid, a common PUFA. caymanchem.com Reactive oxygen species (ROS) can abstract a hydrogen atom from linoleic acid, leading to the formation of a lipid radical. Oxygen then adds to this radical, forming a lipid hydroperoxide. The decomposition of 9-hydroperoxy-octadecadienoic acid (9-HPODE), an intermediate in this process, yields 9-oxononanoic acid among other aldehydic products. researchgate.net

Once formed, 9-ONA is biologically active. Research has shown that it stimulates the activity of phospholipase A₂ (PLA₂), a key enzyme that initiates the arachidonate (B1239269) cascade. jst.go.jpnih.gov This stimulation leads to the production of eicosanoids like thromboxane (B8750289) A₂, a potent promoter of platelet aggregation. researchgate.net Therefore, 9-ONA, generated during lipid peroxidation, can act as an initiator for signaling pathways involved in thrombosis and inflammation. jst.go.jpnih.gov

Reaction Product Characterization and Identification

The oxidation and cleavage of unsaturated fatty acids generate a complex mixture of smaller, often volatile, molecules. The characterization of these products is crucial for understanding the downstream effects of lipid peroxidation.

The oxidative cleavage of C18 unsaturated fatty acids, such as oleic acid, can yield nine-carbon molecules. Reductive ozonolysis of oleic acid, for instance, produces nonanal (B32974) along with a bifunctional aldehyde-acid. mdpi.com 9-oxononanoic acid itself is a key intermediate; it is an aldehydic acid that is functionally related to nonanoic acid. nih.gov While the direct conversion of 9-oxononanoic acid to nonanoic acid is a reduction, nonanoic acid can also be produced from oleic acid through multi-step biocatalytic processes. researchgate.net 9-oxononanoic acid is also known as azelaaldehydic acid, highlighting its structural relationship to both an aldehyde (nonanal) and a dicarboxylic acid (azelaic acid). caymanchem.com

Azelaic acid (nonanedioic acid) is a prominent dicarboxylic acid formed from the oxidation of nine-carbon fatty acid derivatives. arpnjournals.org Specifically, the oxidation of 9-oxononanoic acid directly yields azelaic acid. mdpi.com This conversion is a key step in various industrial processes that use unsaturated fatty acids from renewable resources to produce valuable difunctional monomers for polymers. ebi.ac.ukmdpi.com

The most common precursor for azelaic acid production is oleic acid. semanticscholar.org The oxidative cleavage of oleic acid's double bond results in both azelaic acid and pelargonic acid (nonanoic acid). arpnjournals.orgnih.gov Various methods have been developed for this conversion, moving from traditional ozonolysis to more sustainable chemo-enzymatic and catalytic oxidation processes using oxidants like hydrogen peroxide. arpnjournals.orgnih.govorientjchem.org

| Oxidant/Catalyst System | Key Features | Reference |

|---|---|---|

| Ozonolysis | Traditional industrial method; involves high temperature and pressure. | arpnjournals.orgorientjchem.org |

| H₂O₂ / Tungstic Acid (H₂WO₄) | Considered a more effective, selective, and environmentally friendly process. | arpnjournals.org |

| Chemo-enzymatic Route (Lipase, H₂O₂, Fe(NO₃)₃, TEMPO) | A multi-step process involving enzymatic self-epoxidation and subsequent chemical oxidation and cleavage. | nih.gov |

| H₂O₂ / Tungstic Acid / Sodium Hypochlorite (B82951) | Addition of sodium hypochlorite as a co-oxidant can shorten the reaction time. | orientjchem.org |

The decomposition of lipid hydroperoxides, the primary products of lipid peroxidation, leads to the formation of a wide variety of secondary products, including numerous aldehydes and other volatile compounds. nih.govlongdom.org These compounds are often responsible for the off-flavors associated with oxidized lipids but are also biologically active molecules. longdom.org

Over 200 different types of reactive aldehydes can be generated from the breakdown of polyunsaturated fatty acids. researchgate.net Among the most studied and abundant of these are malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE). nih.govnih.gov Other significant aldehydes produced include acrolein, propanal, and hexanal. nih.govlongdom.org These aldehydes are highly reactive electrophiles that can diffuse from their site of formation and react with macromolecules throughout the cell, acting as "second toxic messengers of free radicals". nih.govresearchgate.net

| Aldehyde | Common Precursor Fatty Acids | Significance |

|---|---|---|

| Malondialdehyde (MDA) | Polyunsaturated fatty acids (PUFAs) | Widely used as a biomarker of oxidative stress; considered mutagenic. nih.govmdpi.com |

| 4-Hydroxy-2-nonenal (HNE) | Omega-6 PUFAs (e.g., Linoleic acid, Arachidonic acid) | Highly toxic and biologically active; extensively studied for its role in cell signaling and pathology. nih.govnih.govresearchgate.net |

| Acrolein | PUFAs | Highly reactive α,β-unsaturated aldehyde; known for its toxicity. nih.govlongdom.org |

| Hexanal | Omega-6 PUFAs | A common volatile compound associated with lipid oxidation in foods. nih.gov |

| Propanal | Omega-3 PUFAs | Used as an indicator for the level of omega-3 fatty acid oxidation. longdom.org |

Cyclic Oxygenates and Peroxides from Ozonolysis

While this compound itself, being a saturated acyl chloride, does not undergo ozonolysis, its precursor, 9-oxononanoic acid, is a major product of the ozonolysis of unsaturated fatty acids like oleic acid. The ozonolysis reaction is a complex process that can lead to the formation of various cyclic oxygenates and peroxides as secondary products.

The generally accepted mechanism for the formation of these cyclic compounds involves the initial addition of ozone to the carbon-carbon double bond of an unsaturated fatty acid to form an unstable primary ozonide (a 1,2,3-trioxolane). This primary ozonide rapidly decomposes into a carbonyl compound (an aldehyde) and a carbonyl oxide, also known as the Criegee intermediate.

The highly reactive Criegee intermediate can then participate in several reaction pathways that lead to the formation of cyclic oxygenates and peroxides. These include:

Secondary Ozonide (SOZ) Formation: The Criegee intermediate can undergo a [3+2] cycloaddition with the initially formed aldehyde, leading to the formation of a more stable 1,2,4-trioxolane, known as a secondary ozonide.

Dimerization: Two Criegee intermediates can react with each other to form cyclic diperoxides (1,2,4,5-tetraoxanes).

Oligomerization: The Criegee intermediate can also react with other oxidation products or water molecules, leading to the formation of α-acyloxyalkyl hydroperoxides (AAHP) and other higher molecular weight oligomers.

The distribution of these products is influenced by factors such as the reaction conditions, the presence of water, and the specific structure of the unsaturated fatty acid. These peroxidic species are of interest in atmospheric chemistry due to their potential impact on the formation of secondary organic aerosols.

| Compound Type | General Structure | Formation Pathway |

|---|---|---|

| Primary Ozonide | 1,2,3-Trioxolane | Initial addition of ozone to a C=C double bond |

| Secondary Ozonide (SOZ) | 1,2,4-Trioxolane | Cycloaddition of a Criegee intermediate with an aldehyde |

| Cyclic Diperoxide | 1,2,4,5-Tetraoxane | Dimerization of Criegee intermediates |

| α-Acyloxyalkyl Hydroperoxides (AAHP) | R-C(O)O-CH(R')-OOH | Reaction of Criegee intermediate with carboxylic acids |

Computational and Theoretical Studies

Quantum Chemical Investigations of Degradation Pathways

Acyl chlorides are known for their high reactivity, which is attributed to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic. Quantum chemical calculations on simpler acyl chlorides often focus on their reactions with nucleophiles. The primary degradation pathway for this compound is expected to be nucleophilic acyl substitution. Theoretical models can be used to calculate the energy barriers for the reaction of the acyl chloride with various nucleophiles (e.g., water, alcohols), proceeding through a tetrahedral intermediate.

Another potential degradation pathway that can be investigated using quantum chemistry is radical-initiated decomposition. Studies on the photochemical generation of acyl radicals show that these species can be formed from acyl chlorides. rsc.org Theoretical calculations can determine the bond dissociation energies and the stability of the resulting acyl radical, providing insights into the feasibility of such degradation routes under specific conditions, such as exposure to UV light or the presence of radical initiators.

Furthermore, computational studies on the degradation of long-chain fatty acids, particularly through oxidation pathways, can offer analogous information. nih.govnih.govresearchgate.net For instance, theoretical models can elucidate the thermodynamics of various decomposition reactions, helping to predict the most likely degradation products under different environmental conditions. researchgate.net

| Pathway | Description | Key Intermediates | Computational Focus |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Reaction with a nucleophile, replacing the chlorine atom. | Tetrahedral Intermediate | Activation energy barriers, reaction thermodynamics. |

| Radical Decomposition | Homolytic cleavage of the C-Cl bond to form an acyl radical. | Acyl Radical | Bond dissociation energies, stability of radical species. |

| Hydrolysis | Reaction with water to form the corresponding carboxylic acid. | Tetrahedral Intermediate | Solvation effects, catalytic role of water clusters. |

Molecular Docking Analyses of Analogous Compounds

Specific molecular docking studies for this compound are not documented in published research. However, extensive docking analyses have been performed on analogous long-chain fatty acids and their derivatives to understand their interactions with various proteins. These studies provide a framework for predicting the potential binding behavior of this compound.

Long-chain fatty acids are known to bind to transport proteins like human serum albumin (HSA) and fatty acid-binding proteins (FABPs). nih.govresearchgate.netcrimsonpublishers.comcrimsonpublishers.com Molecular docking simulations have been instrumental in identifying the specific binding sites and key molecular interactions. For example, studies on the binding of fatty acids to HSA reveal multiple binding pockets where the carboxylic acid head group forms crucial hydrogen bonds and salt bridges with polar residues (like arginine and lysine), while the hydrophobic alkyl chain is stabilized by van der Waals interactions with nonpolar residues within the binding cavity. researchgate.net

Given its structure, this compound would be expected to interact with proteins in a similar manner. The long nonanoic acid chain would likely favor binding to hydrophobic pockets. The reactivity of the acyl chloride group would likely lead to covalent modification of nucleophilic residues (such as serine, threonine, or lysine) within the binding site, forming a stable covalent bond. Molecular docking could be hypothetically used to identify potential protein targets and to model the covalent adduction process.

Docking studies on nonanoic acid derivatives have also been used to explore their antimicrobial activities by predicting their binding affinities to essential bacterial enzymes. researchgate.net These analyses suggest that the alkyl chain length and the nature of the functional group are critical determinants of binding affinity and biological activity.

| Interaction Type | Ligand Moiety Involved | Protein Residues Typically Involved | Relevance to this compound |

|---|---|---|---|

| Hydrogen Bonding | Carbonyl oxygen (of the acyl chloride) | Polar amino acids (e.g., Ser, Thr, Asn, Gln) | Potential for initial non-covalent binding and orientation. |

| Hydrophobic Interactions | Alkyl chain | Nonpolar amino acids (e.g., Leu, Ile, Val, Phe) | Major driving force for binding within hydrophobic pockets. |

| Covalent Adduction | Acyl chloride group | Nucleophilic amino acids (e.g., Lys, Ser, Cys) | Likely mechanism of irreversible binding due to high reactivity. |

Advanced Analytical Methodologies in Research

Chromatographic Separation Techniques

Gas Chromatography (GC) Applications

Specific applications of Gas Chromatography for the analysis of 9-Chloro-9-oxononanoic acid are not documented in the available scientific literature.

High-Performance Liquid Chromatography (HPLC) Applications

Detailed research findings on the use of High-Performance Liquid Chromatography for the separation and quantification of this compound are not available in the reviewed sources.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific NMR spectroscopic data (¹H NMR or ¹³C NMR) for the structural elucidation of this compound has not been reported in the accessible literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

While the NIST WebBook indicates the availability of an IR spectrum for the related compound Azelaoyl chloride, specific IR spectroscopic data and functional group analysis for this compound are not provided in the search results.

Mass Spectrometry (MS) Applications

Although the NIST WebBook suggests the existence of mass spectrometry data for Azelaoyl chloride, detailed mass spectrometry applications and fragmentation patterns for this compound are not available in the provided search results.

Structural Confirmation and Molecular Weight Determination

The initial step in analyzing 9-Chloro-9-oxonononanoic acid involves the unambiguous confirmation of its chemical structure and the precise determination of its molecular weight. The molecular formula of 9-Chloro-9-oxonononanoic acid is established as C9H15ClO3.

Based on this formula, the molecular weight can be calculated. Mass spectrometry is the primary technique for determining the molecular weight of a compound with high accuracy.

Table 1: Calculated Molecular Properties of 9-Chloro-9-oxonononanoic acid

| Property | Value |

|---|---|

| Molecular Formula | C9H15ClO3 |

| Exact Mass (Da) | 206.07 |

| Molecular Weight ( g/mol ) | 206.66 |

While mass spectrometry provides the molecular weight, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be employed for complete structural elucidation, confirming the connectivity of atoms and identifying functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical method for separating, identifying, and quantifying individual chemical compounds within a sample. researchgate.netnih.gov For a compound like 9-Chloro-9-oxonononanoic acid, which contains a polar carboxylic acid group, GC-MS analysis typically requires a derivatization step to convert the analyte into a more volatile and thermally stable form. nih.gov

The GC separates the derivatized compound from other components in the mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification. ijfans.orgnih.gov Although GC-MS is a standard technique for fatty acid analysis, specific retention times and mass spectra for 9-Chloro-9-oxonononanoic acid are not detailed in available research.

High-Resolution Mass Spectrometry for Metabolite Differentiation

High-Resolution Mass Spectrometry (HRMS) is indispensable for metabolomic studies, offering the ability to determine the elemental composition of a molecule from its exact mass. nih.gov This capability is crucial for differentiating between metabolites that may have the same nominal mass but different elemental formulas (isobars). nih.gov

In the context of 9-Chloro-9-oxonononanoic acid, HRMS would be employed to:

Confirm Elemental Composition: By measuring the mass with high precision, HRMS can verify the C9H15ClO3 formula.

Identify Metabolites: When studying the metabolism of this compound, HRMS can distinguish its various metabolic products from endogenous molecules in a biological matrix. The fragmentation patterns obtained using tandem HRMS (MS/MS) can further help in elucidating the structure of these unknown metabolites. nih.gov

Photoelectron Resonance Capture Ionization-Mass Spectrometry (PERCI-MS)

Photoelectron Resonance Capture Ionization-Mass Spectrometry (PERCI-MS) is a novel, soft ionization technique that involves minimal fragmentation of organic molecules. This method is particularly advantageous for the analysis of complex organic compounds as it helps in preserving the molecular ion, which is crucial for accurate molecular weight determination and structural elucidation. The technique uses low-energy electrons to ionize analyte molecules through a resonance electron capture process. While PERCI-MS has been demonstrated to be effective for analyzing oxygenated compounds like those formed from the oxidation of fatty acids, its specific application to 9-Chloro-9-oxonononanoic acid has not been documented.

Chemical Derivatization for Enhanced Analysis

Chemical derivatization is a critical sample preparation step that modifies an analyte to produce a new compound with properties that are more suitable for a specific analytical technique, particularly GC-MS. researchgate.netnih.gov For carboxylic acids like 9-Chloro-9-oxonononanoic acid, derivatization is often necessary to reduce their polarity and increase their volatility and thermal stability.

Common derivatization strategies for fatty acids include:

Esterification: Converting the carboxylic acid group to an ester (e.g., a methyl ester or trimethylsilyl ester) is a widely used approach. mdpi-res.com

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens on the carboxyl group with a trimethylsilyl (TMS) group.

This process improves chromatographic peak shape, enhances sensitivity, and allows for the analysis of otherwise non-volatile compounds by GC-MS. nih.gov

Isotopic Labeling and Tracer Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. nih.gov This involves synthesizing the compound of interest, such as this compound, with one or more of its atoms replaced by a stable isotope (e.g., ¹³C or ²H).

These labeled compounds, or tracers, are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry. By administering the labeled compound to an organism or cell culture and analyzing samples over time, researchers can:

Track the uptake, distribution, and excretion of the compound.

Identify and quantify its metabolic products. nih.gov

Elucidate the biochemical pathways in which it participates.

This methodology provides dynamic information about metabolic fluxes and substrate utilization that cannot be obtained from static concentration measurements alone. nih.gov No specific isotopic labeling studies involving 9-Chloro-9-oxonononanoic acid have been reported in the available literature.

Research Applications and Biological Significance

Role as a Model Compound in Chemical Investigations

Due to its relative stability compared to other highly reactive aldehydes formed during lipid peroxidation, 9-oxononanoic acid serves as a crucial model compound for studying the biological consequences of oxidative damage. nih.gov

Studies of Lipid Peroxidation Processes

Lipid peroxidation is a chain reaction where reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs), leading to cellular damage implicated in various diseases. jst.go.jpmdpi.com Linoleic acid, the most abundant PUFA in human plasma membrane phospholipids, is a primary target for ROS. jst.go.jp The peroxidation of linoleic acid yields 9-oxononanoic acid as one of its major aldehyde products. nih.govjst.go.jp Research has shown that the accumulation of 9-ONA in human blood, when exposed to the atmosphere, corresponds with an increase in peroxide value and thiobarbituric acid reactive substances, which are markers of lipid peroxidation. nih.govjst.go.jp Furthermore, studies have indicated that 9-ONA can itself stimulate lipid peroxidation processes. nih.govresearchgate.net

Investigation of Secondary Oxidation Product Formation

9-Oxononanoic acid is classified as a secondary product of lipid autoxidation. nih.govmedchemexpress.com The initial reaction between ROS and a fatty acid like linoleic acid forms unstable lipid hydroperoxides. nih.gov These primary products then decompose into various secondary products, including a range of aldehydes. nih.gov Among these, 9-ONA is a key and relatively stable compound, making it a useful marker and subject for investigating the effects of secondary oxidation products on biological systems. nih.gov Its formation is a consequence of the homolytic decomposition of linoleic acid 9-hydroperoxide. nih.gov

Biochemical and Enzymatic Studies

9-ONA has been shown to possess significant biological activity, influencing various enzymatic pathways and interacting with cellular components.

Modification of Nucleophilic Side Chains of Protein-Bound Amino Acids

Lipid peroxidation products are known to be toxic by reacting with essential biological proteins. nih.govnih.gov The aldehyde group in 9-oxononanoic acid makes it reactive toward the nucleophilic side chains of protein-bound amino acids, such as lysine. This reaction, known as lipation, can lead to the formation of adducts like Schiff bases. researchgate.net For instance, in model experiments where Nα-acetyl-l-lysine was heated with 9-ONA, researchers tentatively identified the formation of Nε-carboxyoctyl-acetyl lysine, demonstrating the potential for 9-ONA to modify proteins. researchgate.net

Influence on Oxidative Biochemical Pathways

9-Oxononanoic acid has a notable influence on several oxidative biochemical pathways, particularly those related to lipid metabolism and signaling.

Lipogenesis: Oral administration of 9-ONA to rats was found to significantly reduce the de novo synthesis of fatty acids in the liver. nih.govebi.ac.uk This effect was attributed to the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, by approximately 60%. nih.govnih.gov The study suggested this inhibition was caused by the accumulation of long-chain acyl-CoA. nih.govebi.ac.uk

β-Oxidation: In the same studies, 9-ONA administration led to a 35% increase in the activity of carnitine palmitoyltransferase, an enzyme crucial for the β-oxidation of fatty acids. nih.govcaymanchem.com

Arachidonate (B1239269) Cascade: 9-ONA plays an initiating role in the arachidonate cascade, a critical signaling pathway that produces eicosanoids. nih.govjst.go.jp By stimulating this cascade, 9-ONA leads to the production of potent signaling molecules like thromboxane (B8750289) A2. nih.govjst.go.jp

Induction of Enzymatic Activity (e.g., Phospholipase A2 by related Oxoacids)

One of the most significant findings regarding 9-oxononanoic acid is its ability to stimulate the activity of phospholipase A2 (PLA2). nih.govmedchemexpress.comnih.gov PLA2 is the key enzyme that initiates the arachidonate cascade by releasing arachidonic acid from membrane phospholipids. nih.govjst.go.jp

In studies using fresh human blood, the accumulation of 9-ONA during lipid peroxidation was directly correlated with a significant increase in PLA2 activity. nih.govjst.go.jp When organically synthesized 9-ONA was added to fresh blood, it similarly resumed and increased PLA2 activity. nih.govnih.gov This induction of PLA2 by 9-ONA subsequently leads to the production of thromboxane B2 (TxB2), a stable metabolite of the potent platelet agonist thromboxane A2 (TxA2). nih.govebi.ac.ukcaymanchem.com This finding was the first to report that a lipid peroxidation product could directly stimulate PLA2 activity. nih.govjst.go.jp The dose-dependent induction of platelet aggregation by 9-ONA further underscores its role as a primary inducer of this critical biochemical pathway. nih.govjst.go.jp

Table 1: Effects of 9-Oxononanoic Acid on Biochemical Parameters

| Parameter | Organism/System | Observed Effect | Reference |

| De Novo Fatty Acid Synthesis | Rat (in vivo) | Strongly Reduced | nih.govcaymanchem.com |

| Acetyl-CoA Carboxylase Activity | Rat Liver | Decreased by 60% | nih.gov |

| Carnitine Palmitoyltransferase Activity | Rat Liver | Increased by 35% | nih.govcaymanchem.com |

| Phospholipase A2 (PLA2) Activity | Human Blood (in vitro) | Increased/Stimulated | nih.govmedchemexpress.comnih.gov |

| Thromboxane B2 (TxB2) Production | Human Blood (in vitro) | Increased | nih.govbertin-bioreagent.com |

| Platelet Aggregation | Human Blood (in vitro) | Induced (Dose-dependently) | nih.govjst.go.jp |

Design and Synthesis of Analogs as Biological Probes (e.g., Histone Deacetylase Inhibitors)

9-Chloro-9-oxononanoic acid serves as a reactive precursor for the synthesis of various chemical analogs designed as biological probes. Its structure, featuring a nine-carbon chain with a terminal carboxylic acid and an acid chloride at the opposite end, makes it a bifunctional linker. The acid chloride group is a highly reactive acylating agent, enabling it to readily form stable amide or ester bonds upon reaction with nucleophiles such as amines and alcohols, respectively. This reactivity is fundamental in covalently attaching the nonanoic acid backbone to other molecules of interest.

In the context of developing biological probes, this compound can be used to synthesize histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases and are of significant interest in cancer therapy. rsc.orgnih.govgoogle.com The general structure of many HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.

This compound is well-suited to function as the linker component. Through its acid chloride functionality, it can be coupled with a variety of cap groups, often aromatic or heterocyclic structures. Subsequently, the terminal carboxylic acid can be converted into a zinc-binding group, such as a hydroxamic acid. This modular synthetic approach allows for the creation of a library of potential HDAC inhibitors with varied cap groups to explore structure-activity relationships and optimize inhibitory potency and selectivity for different HDAC isoforms. nih.govnih.gov

Metabolic Investigations and Biological Effects of Related Oxoacids

The biological significance of this compound is closely related to its parent compound, 9-oxononanoic acid (9-ONA). 9-ONA is a naturally occurring medium-chain oxo-fatty acid found in various organisms, including humans. nih.gov It is a major and relatively stable product of lipid peroxidation, formed endogenously through the autoxidation of linoleic acid, one of the most abundant polyunsaturated fatty acids in cell membranes. nih.govcaymanchem.comresearchgate.net Due to its endogenous origin and chemical structure, 9-ONA and related oxoacids have been investigated for their diverse metabolic effects.

Impact on Hepatic Metabolism (e.g., Lipogenesis)

Research has demonstrated that 9-oxononanoic acid has a significant impact on lipid metabolism in the liver. bertin-bioreagent.com Studies in rat models have shown that oral administration of 9-oxononanoic acid leads to a marked reduction in hepatic lipogenesis, the metabolic process of creating fat. nih.govnih.gov This effect is not due to a decrease in the availability of NADPH, a key reducing agent for fatty acid synthesis. Instead, the reduction in fat synthesis is attributed to the inhibition of a critical enzyme, acetyl-CoA carboxylase, which was observed to decrease in activity by 60% in one study. nih.gov The proposed mechanism for this inhibition is the accumulation of long-chain acyl-CoA derivatives, which are known to be allosteric inhibitors of the enzyme. nih.gov

Modulation of Beta-Oxidation Pathways

In addition to suppressing fat synthesis, 9-oxononanoic acid also appears to promote the breakdown of fatty acids through beta-oxidation. Evidence from studies on rats indicates that administration of 9-oxononanoic acid increases the activity of carnitine palmitoyltransferase by 35%. caymanchem.comnih.gov This enzyme is a key regulator of beta-oxidation, facilitating the transport of fatty acids into the mitochondria where they are broken down for energy production. The dual effect of decreasing lipogenesis while increasing beta-oxidation suggests a role for 9-oxononanoic acid in shifting hepatic lipid metabolism away from storage and towards energy utilization. caymanchem.combertin-bioreagent.com

Table 1: Effects of 9-Oxononanoic Acid on Hepatic Enzyme Activity

| Enzyme | Metabolic Pathway | Observed Effect |

|---|---|---|

| Acetyl-CoA carboxylase | Lipogenesis | ▼ 60% decrease in activity nih.gov |

| Carnitine palmitoyltransferase | Beta-Oxidation | ▲ 35% increase in activity caymanchem.comnih.gov |

Stimulation of Arachidonate Cascade and Eicosanoid Production (e.g., Thromboxane A2)

A primary and well-documented biological effect of 9-oxononanoic acid is its ability to initiate the arachidonic acid cascade. nih.govjst.go.jpnih.govresearchgate.net This cascade is a critical signaling pathway that produces a group of bioactive lipids known as eicosanoids, which include prostaglandins and thromboxanes. nih.govmdpi.comcaymanchem.com 9-oxononanoic acid stimulates the activity of phospholipase A2 (PLA2), the key enzyme that initiates the cascade by releasing arachidonic acid from membrane phospholipids. nih.govnih.govmedchemexpress.com

Once released, arachidonic acid is metabolized by cyclooxygenase enzymes to produce various eicosanoids. A significant product of this pathway is Thromboxane A2 (TxA2), a potent signaling molecule. nih.govjst.go.jp Studies have shown that the addition of synthesized 9-oxononanoic acid to human blood resumes PLA2 activity and leads to the production of Thromboxane B2 (TxB2), the stable metabolite of TxA2. nih.govnih.gov This finding establishes 9-oxononanoic acid as a primary inducer of PLA2 activity and subsequent TxA2 production. nih.govnih.gov

Influence on Platelet Aggregation

The stimulation of Thromboxane A2 production by 9-oxononanoic acid has a direct physiological consequence: the induction of platelet aggregation. nih.govjst.go.jpmedchemexpress.com Thromboxane A2 is a potent agonist for platelet activation and aggregation, which is a critical process in thrombosis and hemostasis. nih.gov Research has demonstrated that 9-oxononanoic acid induces platelet aggregation in a dose-dependent manner. nih.govresearchgate.net This effect is a direct result of the TxA2 produced through the arachidonate cascade initiated by 9-ONA. nih.govjst.go.jp This link suggests that endogenously produced 9-oxononanoic acid from lipid peroxidation could play a role in processes like thrombus formation. nih.gov

Table 2: Biological Cascade Initiated by 9-Oxononanoic Acid

| Step | Molecule/Process | Role |

|---|---|---|

| Initiator | 9-Oxononanoic Acid | Stimulates PLA2 Activity nih.govnih.gov |

| Enzyme | Phospholipase A2 (PLA2) | Releases Arachidonic Acid nih.govnih.gov |

| Pathway | Arachidonic Acid Cascade | Metabolic cascade nih.govjst.go.jp |

| Product | Thromboxane A2 (TxA2) | Potent signaling molecule nih.govjst.go.jp |

| Outcome | Platelet Aggregation | Induced in a dose-dependent manner nih.govresearchgate.net |

Endogenous Presence and Metabolic Relevance in Biological Systems

9-Oxononanoic acid is not an external compound but is formed within biological systems. It is recognized as one of the major and more stable aldehydic products resulting from the peroxidation of polyunsaturated fatty acids, particularly linoleic acid, which is highly abundant in human plasma membrane phospholipids. nih.govresearchgate.netjst.go.jp When cells are exposed to reactive oxygen species (ROS), the lipids in their membranes undergo oxidation, leading to the formation of 9-oxononanoic acid alongside other reactive species. nih.govjst.go.jp

Its relative stability compared to other highly reactive peroxidation products allows it to accumulate in the blood and act as a signaling molecule. nih.govjst.go.jp The accumulation of 9-oxononanoic acid in peroxidized blood correlates with increased PLA2 activity and TxB2 production. jst.go.jp This endogenous formation and its potent biological activities—modulating hepatic metabolism, initiating the arachidonate cascade, and inducing platelet aggregation—underscore its metabolic relevance in various physiological and pathological states associated with oxidative stress, such as atherosclerosis. nih.govjst.go.jp

Applications in Materials Science

The dual reactivity of this compound makes it a versatile building block for the synthesis of novel polymers. The carboxylic acid and acyl chloride functionalities allow for various polymerization strategies, leading to materials with tailored properties.

While direct research on this compound as a biopolymer precursor is not extensively documented, its structural analog, 9-oxononanoic acid, has been identified as a valuable precursor for biopolymers. researchgate.net Biotechnological pathways are being established to produce 9-oxononanoic acid from renewable resources like linoleic acid, highlighting the interest in medium-chain length building blocks for high-performance materials. researchgate.net

The presence of the highly reactive acyl chloride group in this compound, in addition to the carboxylic acid, suggests its potential as a monomer for the synthesis of various polyesters and polyamides. The acyl chloride can readily react with nucleophiles like alcohols and amines, facilitating polymerization reactions. This could lead to the formation of bioplastics with specific functionalities and degradation profiles, although this remains an area for further research.

The bifunctional nature of this compound lends itself to the design of novel copolymers. The distinct reactivity of the carboxylic acid and the acyl chloride allows for controlled polymerization processes. For instance, the acyl chloride can be selectively reacted to form an ester or amide linkage, leaving the carboxylic acid available for subsequent polymerization or modification. This stepwise approach enables the creation of complex copolymer architectures, such as block copolymers or graft copolymers, which can lead to materials with unique and desirable properties.

| Monomer Functional Groups | Potential Polymerization Reactions | Potential Copolymer Structures |

| Carboxylic Acid (-COOH) | Esterification, Amidation | Polyesters, Polyamides |

| Acyl Chloride (-COCl) | Esterification, Amidation (more reactive) | Block copolymers, Graft copolymers |

Environmental Chemistry Research

The presence of a chlorine atom in this compound raises questions about its environmental behavior, including its role in atmospheric processes and its ultimate fate in the environment.

Chlorine-containing compounds are known to play a role in atmospheric chemistry. Chlorine radicals are potent atmospheric oxidants that can influence the depletion of ozone and the degradation of methane. researchgate.netnsf.gov Recent studies have shown that chlorine oxyacids, such as chloric and perchloric acid, may contribute to the formation of aerosols, particularly in the Arctic. researchgate.netacs.orgau.dk These acids can participate in the nucleation and growth of new particles in the atmosphere. researchgate.netacs.orgau.dk

While direct atmospheric measurements of this compound are not available, as a chlorinated organic acid, it could potentially be involved in similar atmospheric processes. Its volatility and reactivity would determine its specific role. If present in the atmosphere, it could contribute to the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. The oxidation of such chlorinated organic compounds can lead to a variety of products that partition into the aerosol phase.

The environmental persistence and degradation of chlorinated compounds are of significant concern. The degradation of chlorinated hydrocarbons can be influenced by various environmental factors, including pH, temperature, and the presence of microorganisms. epa.goviwaponline.com

Plant Biology and Immunity Research (for related Oxoacids)

While there is no specific research on the role of this compound in plant biology, the broader class of organic acids and oxoacids is known to be crucial for various plant processes, including stress response and immunity. researchgate.netnih.govjic.ac.uk

Organic acids are central to cellular metabolism and can be exuded by roots to improve nutrient acquisition and tolerate toxic metals. researchgate.netnih.govjic.ac.uk Some oxoacids are involved in redox signaling and defense mechanisms. For instance, oxalate oxidase is an enzyme that degrades oxalic acid to produce hydrogen peroxide, a key signaling molecule in plant stress responses and immunity against pathogens. nih.gov This production of reactive oxygen species can help fortify cell walls and activate defense pathways. nih.govdntb.gov.ua

Other Scientific and Industrial Research Applications

Beyond its biological significance in plants, 9-oxononanoic acid and its chemical derivatives are utilized in industrial and synthetic applications.

9-Oxononanoic acid has been identified as a potential marker for thermal processes, such as the roasting of peanuts. researchgate.net During roasting, lipid peroxidation leads to the formation of various oxidized fatty acids, with ONA being a major component. researchgate.net Studies have quantified ONA in peanuts roasted at 170°C, observing that its concentration changes with the duration of roasting. Initially, the level of ONA may decrease, likely due to its high reactivity and subsequent reactions, before increasing again with prolonged heating.

Due to its aldehyde group, ONA can react with the nucleophilic side chains of amino acids in proteins (a process called "lipation"), which can alter the functional properties of food proteins. researchgate.net Its presence and concentration can, therefore, serve as an indicator of the extent of lipid oxidation and thermal stress a food product has undergone.

The activated form, typically the acyl chloride (this compound) or its methyl ester (methyl 9-chloro-9-oxononanoate), is a valuable intermediate in fine chemical synthesis. This reactive compound serves as a building block for constructing more complex molecules with potential applications in pharmaceuticals and agrochemicals.

For example, methyl 9-chloro-9-oxononanoate has been used to synthesize novel tryptamine derivatives. In these syntheses, the acyl chloride group readily reacts with amine groups to form amide bonds, linking the nine-carbon chain to other heterocyclic scaffolds. This strategy has also been employed to create new structural hybrids of aza-heterocycles and azelaic acid moieties, some of which have shown specific activity against osteosarcoma cells. The ability to use this molecule to connect different chemical fragments makes it a useful tool for medicinal chemists developing new bioactive compounds.

Table 2: Summary of Other Scientific and Industrial Applications

| Section | Application | Key Research Findings |

|---|---|---|

| 5.7.1 | Marker of Thermal Processes | ONA is a product of lipid peroxidation during food roasting; its concentration can indicate the level of thermal processing. researchgate.net |

| 5.7.2 | Intermediate in Fine Chemical Synthesis | Methyl 9-chloro-9-oxononanoate is a reactive intermediate used to synthesize novel aza-heterocycles and tryptamine derivatives with potential bioactivity. |

Emerging Research Themes and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or phosphorus pentachloride, which raise environmental and safety concerns. pjoes.comchemistrystudent.com Emerging research is focused on developing greener, more sustainable methods for the synthesis of 9-Chloro-9-oxononanoic acid, starting from renewable precursors.

A key area of development is the use of biocatalysis to produce the precursor, 9-oxononanoic acid. A multi-enzyme, one-pot process has been demonstrated for the conversion of linoleic acid, a renewable fatty acid, into 9-oxononanoic acid. researchgate.net This biotechnological pathway utilizes a lipoxygenase and a hydroperoxide lyase to achieve high yields and selectivity under environmentally benign conditions. researchgate.net

Once the 9-oxononanoic acid precursor is obtained, research is shifting towards safer and more efficient chlorination methods. Principles of green chemistry aim to reduce synthetic steps and utilize less hazardous reagents. symbchem.comtandfonline.com Future routes could explore direct conversion from esters or the use of novel catalytic systems that avoid stoichiometric amounts of harsh chlorinating agents. symbchem.comorganic-chemistry.org For instance, methods developed for other acyl chlorides that use bio-based solvents like Cyrene™ could significantly improve the environmental footprint of the synthesis by replacing toxic solvents such as dimethylformamide and dichloromethane. rsc.org

| Synthesis Stage | Traditional Method | Emerging Sustainable Approach | Key Advantages |

| Precursor Synthesis | Petrochemical routes | Biocatalytic conversion of linoleic acid | Utilizes renewable feedstock, mild reaction conditions. researchgate.net |

| Chlorination | Thionyl chloride (SOCl₂), Oxalyl chloride | Catalytic methods, direct conversion from esters, use of green solvents. | Reduced hazardous waste, improved safety, higher molar efficiency. symbchem.comrsc.org |

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

The high reactivity of this compound makes its synthesis and subsequent reactions challenging to monitor using traditional offline analytical methods. chemistrystudent.comchemguide.co.uk Emerging research leverages advanced spectroscopic techniques for real-time, in situ analysis, providing critical insights into reaction kinetics, mechanisms, and intermediate formation. perkinelmer.com

Techniques such as FlowNMR (Flow Nuclear Magnetic Resonance) spectroscopy are becoming increasingly popular for monitoring reactions in real-time without the need for sample extraction. youtube.comrsc.org This non-invasive method can provide detailed structural information and quantitative data on the consumption of reactants and the formation of products as the reaction progresses. youtube.comrsc.org

Fourier-transform infrared (FT-IR) and Raman spectroscopy are also powerful tools for in situ analysis. rsc.orgmdpi.com By inserting a probe directly into the reaction vessel, these techniques can track changes in vibrational modes corresponding to specific functional groups, such as the disappearance of the carboxylic acid O-H band and the appearance of the acyl chloride C=O band. perkinelmer.com This allows for precise determination of reaction endpoints and optimization of process parameters. perkinelmer.com Hyphenated techniques, which combine spectroscopic methods with separation techniques like chromatography, offer enhanced selectivity and sensitivity for analyzing complex reaction mixtures. fiveable.me

| Technique | Principle | Application for this compound |

| FlowNMR | Real-time NMR analysis of a flowing reaction mixture. | Monitor the conversion of 9-oxononanoic acid to the acyl chloride, quantifying yields and identifying byproducts. youtube.comrsc.org |

| In Situ FT-IR/Raman | Vibrational spectroscopy via a probe in the reaction vessel. | Track functional group changes to determine reaction kinetics and endpoints. perkinelmer.commdpi.com |

| Mass Spectrometry | Coupled with chromatography (GC-MS, LC-MS) for separation and identification. | Analyze reaction intermediates and product purity. fiveable.me |

Mechanistic Elucidation of Complex Biological Interactions

The parent molecule, 9-oxononanoic acid, is an oxidized fatty acid that exhibits notable biological activity. It is known to decrease fatty acid synthesis in the liver by inhibiting acetyl-CoA carboxylase and to increase fatty acid oxidation. caymanchem.comnih.gov It also stimulates the activity of phospholipase A2, a key enzyme in the inflammatory cascade. caymanchem.comebi.ac.uk

This compound, as a highly reactive acylating agent, is not intended for direct therapeutic use but serves as a valuable chemical tool to probe these biological pathways. youtube.com Its acyl chloride moiety can react with nucleophilic residues (e.g., lysine, serine, tyrosine) on proteins, forming stable covalent bonds. This property allows it to be used in chemoproteomics to "trap" and identify protein targets of its parent compound, 9-oxononanoic acid. By covalently modifying the binding partners, researchers can isolate and identify enzymes and receptors involved in lipid metabolism and signaling pathways that are modulated by oxidized fatty acids.

Future research will focus on synthesizing labeled versions (e.g., with biotin (B1667282) or fluorescent tags) of this compound to facilitate the identification of its cellular targets. Understanding how this molecule interacts with specific proteins at a molecular level can help elucidate the mechanisms behind the physiological and pathological effects of lipid peroxidation products.

Exploration of New Application Domains

The bifunctional nature of this compound—containing both a reactive acyl chloride and an aldehyde group—makes it a versatile building block for new materials and specialty chemicals.

Biopolymer Synthesis: 9-oxononanoic acid is considered a precursor for biopolymers. researchgate.net The acyl chloride derivative is an even more attractive monomer for polymerization reactions. Its high reactivity allows for rapid polymerization under mild conditions to form novel polyesters and polyamides. The presence of the aldehyde group along the polymer chain provides a site for further modification, allowing for the creation of functional materials with tailored properties, such as cross-linkable resins or polymers with active functional groups.

Derivatives for Dermatological Applications: Azelaic acid, a related C9 dicarboxylic acid, is widely used in dermatology for treating acne and rosacea due to its anti-inflammatory and antimicrobial properties. researchgate.netmdpi.comresearchgate.neteurekaselect.com However, its utility can be limited by poor solubility. nih.gov this compound can serve as a reactive intermediate to synthesize various derivatives of azelaic acid and 9-oxononanoic acid, such as esters and amides. nih.gov These derivatives could be designed to have improved physicochemical properties, such as enhanced skin permeability or better solubility, potentially leading to more effective topical formulations for dermatological disorders. mdpi.comnih.gov

Specialty Chemicals: The acyl chloride group is a key functional group in Friedel-Crafts acylation reactions, used to attach an acyl group to an aromatic ring. wikipedia.org this compound could be used to synthesize a variety of aromatic ketones that retain the terminal aldehyde functionality. These complex molecules could find applications as intermediates in the synthesis of pharmaceuticals, fragrances, or other high-value specialty chemicals.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。